Product packaging for dipropylene glycol ethyl ether(Cat. No.:CAS No. 15764-24-6)

dipropylene glycol ethyl ether

Cat. No.: B106248
CAS No.: 15764-24-6
M. Wt: 162.23 g/mol
InChI Key: MTVLEKBQSDTQGO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Glycol Ethers

The story of glycol ethers begins in the early 20th century with the development of ethylene (B1197577) glycol ethers to meet the industrial demand for effective solvents. wikipedia.org Brands like "Cellosolve" were introduced in the 1920s, offering solvents for gums, resins, and cellulose (B213188) esters. wikipedia.org These E-series glycol ethers, derived from ethylene oxide, became widely used in paints, inks, cleaners, and cosmetics. wikipedia.orgwaminchemical.com

Over time, toxicological studies raised concerns about certain E-series glycol ethers, particularly regarding reproductive health. wikipedia.orgnih.govnih.gov This led to a significant shift in the chemical industry and in research focus towards the P-series glycol ethers, which are derived from propylene (B89431) oxide. nih.govresearchgate.net The P-series, including DPGEE, were generally found to be less toxic. researchgate.netresearchgate.net This transition reflects a broader evolution in chemical research, moving from a primary focus on application and performance to a more integrated approach that includes rigorous toxicological and environmental assessment. nih.govglycol-ethers.eu The development and preference for P-series ethers like DPGEE for use in degreasers, cleaners, and adhesives underscore this trend. wikipedia.orggrandviewresearch.com

Academic Significance and Current Research Trajectories of Dipropylene Glycol Ethyl Ether

DPGEE is a specialty solvent created from propylene oxide and ethanol (B145695). shell.com Its academic significance stems from its widespread use in industrial, professional, and consumer applications, including surface coatings, printing inks, paints, and cleaners. shell.com Current research on DPGEE is focused on several key areas:

Environmental Fate and Ecotoxicity: Studies are actively investigating the environmental behavior of DPGEE. Research confirms it is biodegradable and not expected to bioaccumulate, with low toxicity towards aquatic organisms. shell.comresearchgate.net Understanding its partitioning in air, water, and soil is crucial for comprehensive environmental risk assessments. greenpeace.org

Metabolism and Toxicology: While P-series ethers are generally considered less toxic than E-series, research continues to refine the understanding of their metabolic pathways. researchgate.netresearchgate.net For instance, studies on dipropylene glycol methyl ether (DPM), a closely related compound, show it is effectively absorbed and metabolized, with metabolites excreted in urine. europa.eu Research distinguishes between the alpha (α) and beta (β) isomers of propylene glycol ethers, with the β-isomers being of greater toxicological concern. nih.govepa.govunil.ch However, commercial DPGEE consists predominantly of the less toxic α-isomers. ecetoc.org

Material Science and Applications: The unique solvent properties of DPGEE make it a subject of research for novel applications. Its use as a coalescing agent in low-VOC (Volatile Organic Compound) paints is particularly relevant due to increasingly strict environmental regulations. grandviewresearch.comfactmr.com

Analytical Chemistry: Developing precise methods to identify and quantify DPGEE and its isomers in various products and environmental samples is an ongoing research trajectory. This is essential for quality control and for monitoring potential human and environmental exposure. researchgate.net

Isomeric Considerations in this compound Studies

A scientifically critical aspect of DPGEE research is its isomeric complexity. Commercial DPGEE is not a single, pure substance but a mixture of isomers, which has profound implications for research and data interpretation. shell.comoecd.orgwikipedia.org

The synthesis of glycol ethers, reacting propylene oxide with an alcohol (in this case, ethanol), inherently produces a variety of isomers. researchgate.netepa.gov

Structural Isomers: Dipropylene glycol itself can exist in several structural forms based on how the propylene oxide units are linked. The subsequent addition of an ethyl group to a hydroxyl group creates multiple structural isomers of DPGEE. For the related dipropylene glycol methyl ether (DPM), the commercial product is a mixture of four primary structural isomers. greenpeace.orgepa.govoecd.org A similar complexity is expected for DPGEE.

Stereoisomerism: The propylene glycol unit contains a chiral carbon atom, meaning it can exist in "left-handed" and "right-handed" forms (enantiomers). This introduces stereoisomerism. Consequently, each structural isomer of DPGEE that contains a chiral center can exist as a pair of stereoisomers, further increasing the total number of distinct molecules within a commercial mixture. researchgate.net

Table 1: Isomeric Profile of Commercial Dipropylene Glycol Methyl Ether (DPM) as an Analog for DPGEE greenpeace.orgoecd.org

IsomerCASRNPercentage in Mixture
1-(2-methoxypropoxy)propan-2-ol13429-07-740-50%
1-(2-methoxy-1-methylethoxy)propan-2-ol20324-32-740-45%
2-(2-methoxypropoxy)propan-1-ol13588-28-82-5%
2-(2-methoxy-1-methylethoxy)propan-1-ol55956-21-33-5%

This table shows the isomeric composition for DPM, which is structurally analogous to DPGEE. The specific ratios for DPGEE isomers may vary but a similar complexity exists.

The isomeric nature of DPGEE presents distinct challenges and requires careful consideration in scientific studies.

Analytical Methodology: Separating and quantifying individual isomers is analytically demanding. Standard techniques like gas chromatography may not fully resolve all isomers, necessitating more advanced methods to accurately characterize the composition of a sample. google.com

Data Interpretation: Because commercial products are mixtures, toxicological and environmental data reflect the combined properties of all isomers present. oecd.org Different isomers can have different rates of metabolism and degradation, and potentially different biological effects. unil.chresearchgate.net Therefore, attributing a finding to "this compound" as a single entity is an oversimplification. Researchers must acknowledge the isomeric composition and consider its potential influence on the interpretation of results, as the observed properties are an average of the mixture's components. researchgate.net This is crucial for accurate risk assessment and for comparing data across different studies and commercial products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B106248 dipropylene glycol ethyl ether CAS No. 15764-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxypropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-4-10-8(3)6-11-7(2)5-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVLEKBQSDTQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)COC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892994
Record name 2-(2-ethoxypropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15764-24-6
Record name 2-(2-Ethoxypropoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15764-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Reaction Pathway Research for Dipropylene Glycol Ethyl Ether

Advanced Synthesis Approaches for Dipropylene Glycol Ethyl Ether Isomers

The synthesis of specific isomers of this compound involves several advanced chemical strategies designed to control regioselectivity and maximize yield. These approaches include catalytic transetherification, direct alkylation of diols, and ring-opening reactions of epoxides.

Catalytic Transetherification Mechanisms and Optimization

Catalytic transetherification represents a potential pathway for the synthesis of glycol ethers. This method involves the exchange of an alkoxy group between an ether and an alcohol. Research in related fields has demonstrated the feasibility of this approach. For instance, an air-stable palladium catalyst has been shown to efficiently catalyze transetherification between ethyl vinyl ether and various alcohols. bohrium.com

For glycol ether acetates, which share structural similarities, transesterification processes have been studied in detail. A reactive chromatography process using a homogeneous sodium alkoxide catalyst was investigated for the transesterification of propylene (B89431) glycol methyl ether. researchgate.net This method allows for the continuous production of the desired product with high conversion rates. researchgate.net The use of heterogeneous basic catalysts, such as AMBERLITE™ IRA-904, has also been explored for transesterification at low temperatures, offering advantages in separation and operating conditions. aiche.org

The optimization of such processes often involves combining reaction and separation in a single unit, such as a simulated moving bed reactor (SMBR), which is particularly advantageous for equilibrium-limited reactions as it drives the reaction towards higher conversion by continuously removing products. aiche.org

Direct Alkylation and Other Synthetic Routes

Direct alkylation, or etherification, of a diol like dipropylene glycol with an ethylating agent is another significant synthetic strategy. This route can be achieved using various catalysts and reaction conditions. One method involves reacting an alkylene glycol with a dialkyl-carbonate in the presence of a deprotonating agent, which can selectively produce the mono-ether as the predominant product under mild conditions (70°C to 150°C). google.com

Research has also demonstrated the direct synthesis of glycol ethyl ethers from a glycol and ethanol (B145695) using a modified HZSM-5 zeolite catalyst. researchgate.net This method avoids hazardous materials like ethylene (B1197577) oxide. researchgate.net Optimization of this process showed that a molar ratio of glycol to ethanol of 1:4 at 7 MPa and 453 K for 4 hours yielded a glycol conversion of 68.12% and a selectivity for glycol ethers of up to 98.61%. researchgate.net

Heteropoly acids have also proven to be highly effective catalysts for the etherification of glycols with ethanol. researchgate.net For the synthesis of diethylene glycol ethyl ether, a related compound, a Keggin-type heteropoly acid catalyst resulted in a 92% conversion of the glycol and 73.5% selectivity for the desired ether under specific conditions. researchgate.net Other catalytic systems, such as phosphotungstic acid quaternary ammonium (B1175870) salts, have been patented for the preparation of dipropylene glycol dipropyl ether from the corresponding monopropyl ether, demonstrating a method that could be adapted for ethyl ether synthesis. google.com

Advanced research into direct O-alkylation has led to the development of highly enantioselective methods. For example, a chiral hemiboronic acid catalyst has been designed for the desymmetrization of 2-aryl-1,3-diols, affording monoalkylated products with high optical purity. nih.gov While highly specialized, this demonstrates the potential for precise control over the alkylation of diols. nih.gov

Direct Etherification Method Reactants Catalyst Key Findings
Modified Zeolite Catalysis researchgate.netGlycol, EthanolModified HZSM-568.12% glycol conversion; 98.61% selectivity for glycol ethers.
Heteropoly Acid Catalysis researchgate.netDiethylene Glycol, EthanolKeggin-type heteropoly acid92% diethylene glycol conversion; 73.5% selectivity for diethylene glycol ethyl ether.
Dialkyl-Carbonate Route google.comAlkyl Glycol, Dialkyl-carbonateDeprotonating agentFavors mono-ether product under mild conditions (70-150°C).
Phase Transfer Catalysis google.comDipropylene Glycol Monopropyl Ether, Propylating AgentPhosphotungstic acid quaternary saltHigh purity dipropylene glycol dipropyl ether product.

Ring-Opening Addition Reactions with Epoxides

The primary commercial method for producing propylene glycol ethers is the reaction of propylene oxide, an epoxide, with an appropriate alcohol—in this case, ethanol. epa.gov This reaction is a base-catalyzed ring-opening of the epoxide. openstax.org The high reactivity of epoxides, driven by the strain of their three-membered ring, allows them to be opened by nucleophiles like alcohols under much milder conditions than other ethers. openstax.orgmasterorganicchemistry.comchemistrysteps.com

The reaction proceeds via an SN2 mechanism, where the ethoxide ion attacks one of the epoxide carbons. openstax.orglibretexts.org In the case of propylene oxide, which is an asymmetrical epoxide, the attack of the nucleophile generally occurs at the less sterically hindered carbon atom. openstax.org The reaction of propylene oxide with ethanol first yields propylene glycol monoethyl ether. To produce this compound, this monoether then reacts with a second molecule of propylene oxide. epa.gov

The process can be catalyzed by either acids or bases.

Base-Catalyzed Opening : This is a typical SN2 reaction where the nucleophile (ethoxide) attacks the less hindered primary carbon of the propylene oxide. openstax.org

Acid-Catalyzed Opening : In this mechanism, the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The nucleophile (ethanol) then attacks. Unlike the base-catalyzed reaction, the nucleophile in the acid-catalyzed process tends to attack the more highly substituted carbon atom. openstax.orgmasterorganicchemistry.com

The choice of catalyst and reaction conditions can influence the distribution of isomers in the final product. epa.gov

Ring-Opening Reaction Mechanism Type Site of Nucleophilic Attack Key Intermediate
Base-Catalyzed openstax.orgSN2Less substituted carbonAlkoxide
Acid-Catalyzed openstax.orgmasterorganicchemistry.comSN2-likeMore substituted carbonProtonated epoxide

Industrial Synthesis Processes and Process Engineering Research

The industrial production of this compound focuses on efficiency, control, and catalyst performance to ensure high yields and product purity.

Continuous Process Development and Control in this compound Production

For industrial-scale production, continuous processes are often favored over batch processes. Reactive chromatography, particularly using a simulated moving bed reactor (SMBR), is a prime example of a continuous process that integrates reaction and separation. aiche.org This technique is highly effective for equilibrium-limited reactions, as it can significantly increase conversion beyond the thermodynamic equilibrium by continuously removing the products from the reaction zone. researchgate.netaiche.org

The development of an SMBR process involves a model-based approach, where equilibrium and kinetic parameters are first determined from batch reaction experiments and chromatographic pulse tests. researchgate.net This data is then used to design and optimize the continuous SMBR process. For the production of a similar solvent, propylene glycol methyl ether acetate (B1210297), a multi-objective optimization was formulated to maximize both the production rate and the reaction conversion simultaneously in an SMBR setup. researchgate.net This approach avoids issues like catalyst deactivation that can be a bottleneck in other systems. researchgate.net

Catalyst Selection and Reaction Condition Optimization

The selection of an appropriate catalyst is crucial for the industrial synthesis of glycol ethers. Catalysts must be active, selective, and stable under reaction conditions. For direct etherification and related reactions, both homogeneous and heterogeneous catalysts are used.

Heterogeneous catalysts are often preferred in industrial settings because they are easily separated from the reaction mixture, reducing purification costs and environmental impact. mdpi.com

Solid Acid Catalysts : Ion-exchange resins like Amberlyst-15 are widely used due to their high activity, stability, and insolubility in non-aqueous media. aiche.orgmdpi.com For the synthesis of propylene glycol methyl ether acetate, Amberlyst-15 demonstrated consistent performance. mdpi.com Modified zeolites, such as HZSM-5, have also been shown to be effective and reusable for the direct synthesis of glycol ethers from glycols and alcohols. researchgate.net

Heteropoly Acids : These have shown higher catalytic activity for the etherification of glycols than conventional acid catalysts like sulfuric acid. researchgate.net

Base Catalysts : For transesterification, basic resins like AMBERLITE™ IRA-904 are effective at lower temperatures. aiche.org For the primary ring-opening synthesis route, basic catalysts are used to react propylene oxide with ethanol. epa.gov

By-product Formation and Purity Enhancement Strategies in this compound Synthesis

The synthesis of this compound (DPEE), primarily achieved through the reaction of propylene oxide with ethanol, is often accompanied by the formation of various by-products that can affect the purity and performance of the final product. Understanding the nature of these by-products is crucial for developing effective purification strategies.

The commercial production of dipropylene glycol ethers results in a mixture of isomers. epa.gov Specifically, dipropylene glycol monoalkyl ethers can exist in four isomeric forms. epa.gov The reaction between propylene oxide and an alcohol can also lead to the formation of higher-order glycol ethers, such as tripropylene (B76144) and polypropylene (B1209903) glycols. epa.gov In addition to these isomeric and oligomeric variations, other impurities such as carbonyl compounds (e.g., formaldehyde, acetaldehyde) can be formed during the synthesis process. google.com The presence of unreacted raw materials, particularly dipropylene glycol monoether, is also a common issue, arising from incomplete reaction conversion. google.comgoogle.com The boiling points of these unreacted materials are often close to that of the desired dipropylene glycol diethyl ether product, complicating separation by simple distillation. google.comgoogle.com

Common By-products in this compound Synthesis

The table below summarizes the common by-products encountered during the synthesis of this compound.

By-product CategorySpecific ExamplesFormation PathwayReference
Isomers Four isomeric forms of this compoundReaction of propylene oxide with the primary or secondary hydroxyl group of ethanol and propylene glycol. epa.gov
Higher Glycol Ethers Tripropylene glycol ethyl ether, Polypropylene glycol ethersContinued reaction of propylene oxide with this compound. epa.gov
Unreacted Raw Materials Dipropylene glycol monoetherIncomplete etherification reaction. google.comgoogle.com
Carbonyl Compounds Formaldehyde, Acetaldehyde, Propionaldehyde, AcetoneSide reactions and oxidation during synthesis. google.com
Water WaterPresent in reactants or formed during side reactions. google.com

Effective purification of this compound is essential to meet the stringent quality requirements for its various applications in coatings, inks, and cleaners. highlychemical.com A variety of strategies are employed to remove the by-products and enhance the purity of the final product.

Fractional distillation is a primary method used to separate the different glycol ether products from the reaction mixture. iarc.fr However, conventional distillation is often insufficient to remove certain impurities, especially those with close boiling points, such as carbonyl compounds and unreacted monoethers. google.comgoogle.comgoogle.com To overcome this, more advanced distillation techniques may be employed. One such method is the use of an azeotroping agent during distillation, which can help to selectively remove water and other by-products. google.com

For the removal of carbonyl impurities and residual water, adsorption techniques have proven effective. google.com Treatment with activated carbon can significantly reduce the level of carbonyl compounds. google.com Following this, the use of molecular sieves, such as 4A molecular sieves, is effective for drying the product to very low water content. google.com

Extraction methods are also utilized, particularly for separating unreacted monoethers from the desired diether product. google.comgoogle.com This can involve washing the crude product with an inorganic salt solution, which selectively extracts the more polar unreacted monoethers into the aqueous phase, followed by reduced pressure distillation to purify the organic phase. google.comgoogle.com

Purity Enhancement Strategies

The following table outlines various strategies for enhancing the purity of this compound.

Purification StrategyTarget ImpuritiesDescriptionReference
Fractional Distillation Components with different boiling pointsSeparation of monoethylene, diethylene, triethylene, and higher glycol ethers based on volatility. iarc.fr
Azeotropic Distillation Water, specific by-productsAn azeotroping agent is added to form a low-boiling azeotrope with impurities, facilitating their removal. google.com
Adsorption (Activated Carbon) Carbonyl compoundsThe crude product is mixed with activated carbon to adsorb carbonyl impurities, followed by filtration. google.com
Adsorption (Molecular Sieves) WaterThe product is treated with molecular sieves (e.g., 4A type) to remove residual water to parts-per-million levels. google.com
Extraction with Salt Solution Unreacted monoethersThe crude product is washed with an inorganic salt solution to extract unreacted, more polar monoethers. google.comgoogle.com
Reduced Pressure Distillation High-boiling impurities, unreacted materialsDistillation under reduced pressure allows for the separation of components at lower temperatures, preventing thermal degradation and separating compounds with close boiling points. google.comgoogle.com

Analytical Chemistry and Characterization Techniques for Dipropylene Glycol Ethyl Ether

Chromatographic Methodologies for Dipropylene Glycol Ethyl Ether Analysis

Chromatography stands as a cornerstone for the separation and analysis of DPGEE from complex mixtures. The choice between gas and liquid chromatography is often dictated by the sample matrix, the required sensitivity, and the specific analytical goals.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like DPGEE. measurlabs.com Its high resolving power allows for the separation of DPGEE from other glycols and solvents that may be present in a sample.

Flame Ionization Detection (FID) is a common and robust detector used with GC for the quantification of organic compounds. measurlabs.com It offers a wide linear range and is highly sensitive to hydrocarbons. In the analysis of DPGEE, GC-FID is frequently employed for purity assessments and to determine the concentration in various formulations. nih.gov For instance, the purity of commercial DPGEE products can be determined by GC-FID, with the combined area of the isomer peaks representing the total purity. nih.gov

Mass Spectrometry (MS) , when coupled with GC, provides not only quantitative data but also structural information, making it an invaluable tool for the definitive identification of DPGEE and its isomers. gcms.cz The mass spectrometer fragments the eluting compounds from the GC column into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint. This is particularly important for distinguishing between the different isomers of DPGEE that may be present in a commercial mixture. google.cominchem.org GC-MS methods have been developed for the simultaneous determination of various glycol ethers, including DPGEE, in consumer products and environmental samples. researchgate.netresearchgate.net The use of selected ion monitoring (SIM) in GC-MS can enhance sensitivity and selectivity for trace-level analysis. science.gov

Research has demonstrated the successful use of GC-MS for the analysis of emissions from industrial processes, such as the firing of ceramic tiles, where DPGEE was identified as a component of the volatile organic compounds (VOCs) released. elsevier.eselsevier.es Furthermore, specialized GC columns, such as the Rxi®-1301Sil MS, have been developed to provide excellent separation of glycol ether isomers, including those of dipropylene glycol methyl ether (DPGME), in a shorter analysis time compared to traditional columns. gcms.cz

ParameterGC-FIDGC-MS
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection of ions formed in a hydrogen-air flame. measurlabs.comSeparates volatile compounds, which are then ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio. gcms.cz
Primary Use Quantification of organic compounds. measurlabs.comnih.govIdentification and quantification of compounds, structural elucidation, and isomer differentiation. gcms.czgoogle.comresearchgate.net
Selectivity Lower selectivity compared to MS. researchgate.netHigh selectivity based on mass-to-charge ratio, allowing for definitive identification. gcms.cz
Sensitivity High sensitivity for hydrocarbons. measurlabs.comHigh sensitivity, especially in selected ion monitoring (SIM) mode. science.gov
Key Findings Used to determine the purity of DPGEE and its formulations. nih.govEnables the separation and identification of DPGEE isomers and the analysis of trace levels in complex matrices. gcms.czgoogle.com

Liquid Chromatography (LC) Techniques, including High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile compounds, liquid chromatography is the separation technique of choice. chemyx.com While DPGEE is amenable to GC analysis, LC methods, particularly when coupled with mass spectrometry, offer advantages for certain sample types, such as aqueous matrices.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase. chemyx.com While less common than GC for DPGEE analysis, HPLC can be utilized, especially when derivatization is employed to enhance detection by UV or fluorescence detectors. researchgate.net

LC-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) represent a powerful combination of the separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. chemyx.com LC-MS/MS is particularly well-suited for the trace-level analysis of glycol ethers in complex environmental and biological samples. researchgate.netrsc.org A direct injection LC-MS/MS method using atmospheric pressure chemical ionization (APCI) has been developed for the determination of dipropylene glycol methyl ether (DPGME) and dipropylene glycol butyl ether (DPGBE) in wood stains. researchgate.netrsc.org This method demonstrated high sensitivity and robustness, allowing for the quantification of these compounds at low levels. rsc.org The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte. rsc.org The EPA has also developed methods using HPLC/MS/MS for the determination of a suite of glycols in aqueous matrices, highlighting the utility of this technique for environmental monitoring. epa.gov

TechniquePrinciplePrimary Use for DPGEE-related AnalysisKey Findings
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase. chemyx.comAnalysis of less volatile glycol ethers, often requiring derivatization for detection. researchgate.netLess common for DPGEE itself but applicable to the broader class of glycol ethers.
LC-MS/MS Combines the separation power of LC with the sensitive and selective detection of tandem mass spectrometry. chemyx.comrsc.orgTrace level quantification of glycol ethers in complex matrices like consumer products and environmental samples. researchgate.netrsc.orgepa.govA direct injection LC-APCI-MS/MS method successfully quantified DPGME and DPGBE in wood stains with high sensitivity and precision. rsc.org

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure and composition of DPGEE, complementing the separation-based data from chromatography.

Infrared Spectroscopy (FTIR) Applications in Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. researchgate.net The FTIR spectrum of a compound shows absorption bands corresponding to the vibrations of specific chemical bonds. For DPGEE, the FTIR spectrum would be expected to show characteristic absorptions for the ether linkages (C-O-C) and the hydroxyl group (-OH). FTIR has been used to characterize the main organic compounds in materials used for ceramic tile decoration, which can include glycol ethers. elsevier.eselsevier.es While not typically used for quantification in complex mixtures, FTIR is a valuable tool for the initial identification and structural confirmation of DPGEE. researchgate.net

Mass Spectrometry for Isomer Differentiation and Impurity Profiling

As previously discussed in the context of GC-MS and LC-MS, mass spectrometry is a cornerstone for the detailed characterization of DPGEE. Beyond simple identification, MS is crucial for differentiating between the various isomers of DPGEE. google.com Commercial DPGEE is often a mixture of isomers, and their relative proportions can influence the physical and chemical properties of the solvent. inchem.org High-resolution mass spectrometry can provide exact mass measurements, further aiding in the confident identification of isomers and impurities.

Mass spectrometry is also instrumental in impurity profiling. By analyzing the mass spectra of minor peaks in a chromatogram, it is possible to tentatively identify impurities present in a DPGEE sample. nih.gov This is critical for quality control and for understanding potential side reactions that may occur during the production process. For example, in a study of a related glycol ether, dipropylene glycol phenyl ether, GC/MS was used to identify several impurities, including phenol (B47542) and 1-phenoxypropan-2-ol. nih.gov

Sampling and Pre-concentration Methods in Environmental and Biological Matrices

The analysis of DPGEE in environmental and biological samples often requires specialized sampling and pre-concentration steps to isolate the analyte from the complex matrix and to increase its concentration to a level detectable by the analytical instrument.

For air sampling, common methods involve drawing a known volume of air through a solid sorbent tube, such as one containing activated charcoal or other specialized sorbents like Anasorb 747. osha.govcdc.goviarc.fr The trapped glycol ethers are then desorbed using a suitable solvent, such as a mixture of methylene (B1212753) chloride and methanol, before analysis by GC. osha.govcdc.gov The efficiency of both the adsorption and desorption steps is critical for accurate quantification. osha.gov

For aqueous samples, several approaches can be used. Direct aqueous injection is a simple method, particularly for LC-MS analysis, that minimizes sample preparation. iarc.fr However, for trace-level analysis, pre-concentration techniques are often necessary. These can include:

Solvent Extraction: This classic technique involves extracting the glycol ethers from the water sample into an organic solvent. iarc.fr

Solid-Phase Extraction (SPE): In SPE, the aqueous sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of a strong solvent.

Purge-and-Trap: This technique is suitable for more volatile compounds and involves purging the water sample with an inert gas to drive the analytes into the gas phase, where they are trapped on a sorbent before being thermally desorbed into a GC. However, this method may be inefficient for less volatile glycol ethers like DPGEE. iarc.fr

In biological matrices such as blood and urine, the analytical methods typically involve extraction and derivatization steps prior to analysis by GC or HPLC to remove interferences and improve detection. iarc.fr

Sample MatrixSampling/Pre-concentration MethodAnalytical TechniqueReference
Air Adsorption onto solid sorbent tubes (e.g., charcoal, Anasorb 747) followed by solvent desorption.GC-FID, GC-MS osha.govcdc.goviarc.fr
Water Direct injection, solvent extraction, solid-phase extraction (SPE).LC-MS/MS, GC-FID, GC-FTIR iarc.frnih.gov
Plastics Solvent extraction.GC-FID nih.gov
Cosmetics Co-distillation with isooctane.GC-FID nih.gov
Biological (Blood, Urine) Extraction and derivatization.GC-FID, GC-MS, HPLC-UV iarc.fr

Adsorption onto Solid Sorbents (e.g., Activated Charcoal, Graphite (B72142) Carbon)

Solid-phase extraction using sorbent materials is a common and effective technique for concentrating this compound and related glycol ethers from air or gaseous samples prior to analysis. Activated charcoal is the most extensively documented and utilized sorbent for this purpose.

Standardized methods, such as those developed by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA), specify the collection of glycol ether vapors by drawing a known volume of air through glass tubes packed with activated charcoal. osha.gov The porous structure of activated charcoal provides a large surface area for the efficient adsorption of organic vapors like DPGEE. scribd.com

The efficiency of the process depends on several factors, including the type of charcoal, the flow rate of the air sample, ambient humidity, and the desorption solvent used. For instance, an early NIOSH method for the related compound dipropylene glycol methyl ether (DPGME) using coconut shell charcoal and desorption with carbon disulfide showed variable desorption efficiencies, ranging from 60.4% to 89.1%. osha.gov Subsequent evaluations found that using a different desorption solvent, a mixture of 95% methylene chloride and 5% methanol, resulted in nearly 100% recovery for all DPGME isomers. osha.gov Another NIOSH method for DPGME utilized Anasorb 747, a specialized beaded activated carbon, and reported an average desorption efficiency of 102.4%. cdc.gov While graphite is the base material for activated carbon, its use in a non-activated, crystalline form for this specific application is less common in standard analytical methods, which favor the high porosity of activated forms.

The selection of the sorbent and the subsequent desorption procedure are critical for quantitative accuracy. The data below, derived from studies on closely related dipropylene glycol ethers, illustrates the performance of different analytical approaches using activated charcoal.

Table 1: Performance of Activated Charcoal Sorbents in Glycol Ether Analysis

AnalyteSorbent TypeDesorption SolventReported Desorption EfficiencyIssuing Body/Source
Dipropylene Glycol Methyl Ether (DPGME)Coconut Shell CharcoalCarbon Disulfide60.4% - 89.1% (variable)OSHA (based on NIOSH method) osha.gov
Dipropylene Glycol Methyl Ether (DPGME)Coconut Shell Charcoal95/5 (v/v) Methylene Chloride/Methanol~100%OSHA osha.gov
Dipropylene Glycol Monomethyl EtherAnasorb 747Not specified in abstract102.4% (RSD = 1.8)NIOSH cdc.gov

Extraction and Derivatization Procedures for Complex Samples

Analyzing DPGEE in complex matrices, such as consumer products or biological fluids, often requires extraction to isolate the analyte from interfering substances, followed by derivatization to enhance its volatility and detectability for gas chromatography (GC). researchgate.net Due to the hydrophilic nature of glycol ethers, extracting them efficiently from aqueous samples can be challenging. researchgate.net

Several extraction techniques have been employed for glycol ethers, including:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Microextraction (SPME): A more modern, solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace), and the adsorbed analytes are then thermally desorbed directly into the GC inlet. researchgate.net

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles in a solvent, disrupting the sample matrix and accelerating the extraction of the target analyte into the solvent. researchgate.netresearchgate.net

Following extraction, derivatization is a common step to improve the chromatographic properties of polar analytes like DPGEE. The hydroxyl group in the DPGEE molecule can be chemically modified to create a less polar, more volatile derivative that is more suitable for GC analysis. chromforum.org Common derivatization strategies include:

Silylation: This is one of the most common methods, where an active hydroxyl group reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. chromforum.org This procedure is often performed in a polar solvent like N,N-dimethylformamide (DMF) or pyridine. chromforum.org The resulting TMS derivatives are more volatile and often produce clearer mass spectra for identification. chromforum.org

Acylation: This involves converting the hydroxyl group into an ester. Reagents like acetic anhydride (B1165640) or pentafluorobenzoyl chloride can be used. chromforum.orgiarc.fr The formation of acetate (B1210297) esters is a well-established method for the derivatization of glycols and glycol ethers. chromforum.org

Table 2: Common Derivatization Reagents for Glycol Ether Analysis

ReagentAbbreviationDerivative FormedTypical Application
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) EtherGC-MS analysis of glycols and glycol ethers chromforum.org
Acetic Anhydride-Acetate EsterGC-FID/MS analysis of compounds with hydroxyl groups chromforum.org
Pentafluorobenzoyl ChloridePFBClPentafluorobenzoyl EsterGC analysis with Electron Capture Detection (ECD) iarc.fr

Development of Novel Analytical Methods for Trace Detection

Recent advancements in analytical chemistry have focused on developing more sensitive, rapid, and environmentally friendly methods for detecting trace levels of glycol ethers, including DPGEE. These novel methods often aim to minimize or eliminate the laborious extraction and derivatization steps.

A significant development is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net An atmospheric pressure chemical ionization (APCI) source has been successfully used for the quantitative analysis of several glycol ethers. researchgate.net This approach allows for the direct injection of aqueous samples, bypassing the need for derivatization and overcoming the challenges of extracting these hydrophilic compounds into GC-compatible solvents. researchgate.netresearchgate.net

Furthermore, miniaturized and "green" sample preparation techniques are gaining prominence. Methodologies based on ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD) followed by GC-MS analysis have been proposed for the simultaneous analysis of numerous glycols and glycol ethers in cosmetic products. researchgate.netmdpi.com These approaches are advantageous as they require small sample amounts and significantly reduce the consumption of organic solvents. mdpi.com When combined with a highly polar GC column, direct analysis of the extracts is possible without derivatization, drastically reducing sample preparation time. researchgate.netmdpi.com These advanced methods have demonstrated the ability to achieve very low limits of detection (LODs), often below 0.75 µg g⁻¹, making them suitable for trace-level analysis and ensuring compliance with regulatory limits. mdpi.com

Table 3: Comparison of Traditional and Novel Analytical Methods for Glycol Ethers

MethodKey FeaturesAdvantagesLimitations/Challenges
GC-FID with LLE and DerivatizationAdsorption on charcoal, solvent extraction, chemical derivatization (e.g., silylation). osha.govWell-established, robust.Time-consuming, requires hazardous solvents, potential for analyte loss, derivatization can be complex. researchgate.net
LC-MS/MS (e.g., with APCI)Direct injection of aqueous samples, high selectivity and sensitivity of MS/MS. researchgate.netRapid, eliminates need for derivatization, suitable for hydrophilic compounds. researchgate.netHigher instrument cost, potential for matrix effects.
UAE/µMSPD with GC-MSMiniaturized sample prep, reduced solvent use, direct analysis on polar columns. researchgate.netmdpi.comEnvironmentally friendly ("green"), low sample/solvent consumption, high throughput, low detection limits. mdpi.comMethod development may be required for new matrices.

Environmental Fate and Ecotoxicological Research on Dipropylene Glycol Ethyl Ether

Atmospheric Degradation Pathways of Dipropylene Glycol Ethyl Ether

The atmospheric journey of this compound is primarily dictated by its interactions with sunlight and reactive chemical species.

Photochemical Reactions and Hydroxyl Radical Interactions

The dominant process for the atmospheric degradation of glycol ethers like this compound is their reaction with photochemically generated hydroxyl radicals (•OH). greenpeace.orgoecd.orgresearchgate.net These reactions are a significant pathway for the removal of these compounds from the atmosphere. researchgate.net The interaction with hydroxyl radicals is a key factor in determining the atmospheric persistence of these substances. ca.gov

Detailed studies on other glycol ethers have shown that the majority of these reactions involve the abstraction of a hydrogen atom from the carbon-hydrogen bonds, particularly from the methylene (B1212753) (CH2) groups located adjacent to the ether linkage. researchgate.netnih.gov This initial reaction with hydroxyl radicals leads to the formation of various degradation products. While specific product studies for this compound are not extensively detailed in the provided results, research on similar glycol ethers indicates the formation of compounds such as aldehydes, hydroxyesters, hydroxyacids, and hydroxycarbonyls. researchgate.netca.gov

Atmospheric Lifetime and Photodegradation Kinetics

The atmospheric lifetime of this compound is relatively short due to its rapid reaction with hydroxyl radicals. Experimental and estimated data indicate that its half-life in the air is a matter of hours. One study measured the half-life at 5.3 hours, while estimations based on direct reactions with hydroxyl radicals suggest a half-life of 3.4 hours. greenpeace.orgoecd.org Other estimations for propylene (B89431) glycol ethers, including this compound, have provided a range of 5.2 to 7.6 hours. oecd.org Another source estimates the atmospheric degradation half-life for a similar compound, dipropylene glycol n-butyl ether, to be 2.6 hours based on a 12-hour day of sunlight. researchgate.net These rapid degradation rates indicate that this compound is not persistent in the atmosphere. oecd.org

The rate of these photodegradation reactions is crucial for determining the compound's atmospheric concentration and potential for long-range transport. The consistently low estimated half-lives across different propylene glycol ethers suggest a moderately rapid atmospheric degradation process. researchgate.net

Biodegradation and Biotransformation in Environmental Compartments

Once in the environment, this compound is subject to breakdown by microorganisms.

Aerobic and Anaerobic Degradation Studies

This compound is considered to be readily biodegradable under aerobic conditions, meaning in the presence of oxygen. greenpeace.orgoecd.org This suggests that in environments with ample oxygen, such as surface waters and aerated soils, the compound is likely to be broken down efficiently by microorganisms. epa.gov In contrast, under anaerobic conditions (in the absence of oxygen), its degradation is limited. greenpeace.orgoecd.org This implies a longer persistence in anaerobic environments like deep sediments or some groundwater situations. Studies on a range of propylene glycol ethers have generally observed significant aerobic biodegradation, with half-lives in the order of 5 to 25 days. researchgate.net

Microbial Degradation Mechanisms and Pathways

The microbial breakdown of glycol ethers involves specific enzymatic processes. Research on various glycol ethers has shown that bacteria can assimilate and degrade these compounds. For instance, Corynebacterium sp. 7, a polypropylene-glycol-utilizing bacterium, has been shown to assimilate this compound. nih.gov

The general mechanism for the aerobic microbial degradation of polyethers involves the oxidation of the terminal alcohol groups, followed by the cleavage of the ether bond. nih.gov In the case of dipropylene glycol dibenzoate, a related compound, degradation by Rhodococcus rhodochrous was initiated by hydrolysis to form monobenzoate, which was then further metabolized. doi.org For dipropylene glycol methyl ether, major metabolic pathways in rats include conjugation with glucuronic acid and sulfate (B86663), and hydrolysis of the methoxy (B1213986) group to form dipropylene glycol. Microsomal O-demethylation is also a significant biotransformation route for this related compound. While these studies are on similar compounds, they provide insight into the likely enzymatic pathways involved in the breakdown of this compound by microorganisms in the environment.

Environmental Distribution and Partitioning Studies

The physical and chemical properties of this compound influence how it moves and accumulates in different environmental compartments. It is completely miscible with water, which suggests it will not have a tendency to accumulate in soil and sediment. oecd.orgshell.com This high water solubility and low octanol-water partition coefficient (Log Kow of 0.0061 for the related dipropylene glycol methyl ether) indicate a low potential for bioaccumulation in food webs. greenpeace.orgoecd.org

Fugacity-based modeling for the closely related dipropylene glycol methyl ether suggests that it is likely to partition primarily to water compartments, such as surface water and groundwater. greenpeace.orgoecd.org Its high mobility in soil suggests a potential for transport with leachate into groundwater. oecd.org Due to its properties, evaporative transfer from water to the atmosphere is expected to be minimal. oecd.org

Interactive Data Table: Environmental Fate Parameters of Dipropylene Glycol Ethers

Property Value Reference
Atmospheric Half-life
Dipropylene Glycol Methyl Ether (measured) 5.3 hours greenpeace.orgoecd.org
Dipropylene Glycol Methyl Ether (estimated) 3.4 hours greenpeace.orgoecd.org
Propylene Glycol Ethers (estimated range) 5.2 - 7.6 hours oecd.org
Dipropylene Glycol n-Butyl Ether (estimated) 2.6 hours researchgate.net
Biodegradation
This compound (aerobic) Readily biodegradable greenpeace.orgoecd.org
This compound (anaerobic) Limited degradation greenpeace.orgoecd.org
Propylene Glycol Ethers (aerobic half-life) 5 - 25 days researchgate.net
Partitioning
Dipropylene Glycol Methyl Ether (Log Kow) 0.0061 greenpeace.orgoecd.org
Primary Environmental Compartment Water greenpeace.orgoecd.org

Water and Soil Partitioning Dynamics

This compound is characterized as being completely miscible with water. shell.com This high degree of water solubility is a key factor in its partitioning dynamics between water and soil. Generally, for propylene glycol ethers (PGEs), fugacity-based modeling indicates that they tend to partition approximately equally into both soil and water, with negligible amounts remaining in the air or sediment. bizngo.orgpublications.gc.ca

PropertyValue/DescriptionCompoundSource
Water SolubilityCompletely miscibleThis compound shell.com
Environmental PartitioningPartitions to water and soilPropylene Glycol Ethers (general) bizngo.org
Soil Partitioning Coefficient (Koc)0.28 (Estimated)Dipropylene Glycol Methyl Ether redox.com
Mobility in SoilVery HighDipropylene Glycol Methyl Ether redox.com

This table includes data for analogue compounds where specific data for this compound is not available.

Bioaccumulation Potential and Food Web Transfer Studies

Research indicates that this compound is not expected to bioaccumulate in organisms. shell.com This is consistent with findings for the broader class of propylene glycol ethers, which generally exhibit low octanol-water partition coefficients (Kow) and have bioconcentration factor (BCF) values of less than 10, indicating they are unlikely to accumulate in aquatic food chains. publications.gc.ca

ParameterValueCompoundSource
Bioaccumulation PotentialNot expected to bio-accumulateThis compound shell.com
Bioconcentration Factor (BCF)< 1 (Estimated)Dipropylene Glycol Methyl Ether oecd.org
Bioconcentration Factor (BCF)< 1 (Estimated)Dipropylene Glycol Phenyl Ether edf.orgusequantum.com
Food Web TransferNegligibleDipropylene Glycol Methyl Ether oecd.org

This table includes data for analogue compounds to illustrate the low bioaccumulation potential within this chemical family.

Aquatic Ecotoxicology Research

Studies on the aquatic ecotoxicology of this compound have generally found it to be of low toxicity to aquatic organisms. shell.com

Mechanisms of Toxicity in Aquatic Organisms

The specific mechanisms of toxicity for this compound in aquatic organisms are not extensively detailed in the available literature. However, for many organic solvents, the primary mechanism of acute toxicity is non-specific narcosis, which disrupts the function of cell membranes.

Hazard Assessment Frameworks for Aquatic Environments

Hazard assessment for chemicals like this compound involves comparing ecotoxicological data against potential environmental concentrations. publications.gc.ca A common approach involves using uncertainty factors (also known as assessment or safety factors) to derive a Predicted No-Effect Concentration (PNEC) from toxicity data such as an LC50 (the concentration lethal to 50% of a test population).

For the closely related DPGME, a PNEC of 19 mg/L was derived by applying an uncertainty factor of 100 to the 48-hour LC50 value of 1919 mg/L for the invertebrate Daphnia. oecd.orggreenpeace.org This framework helps establish a concentration below which harmful effects on the aquatic ecosystem are not expected.

Furthermore, DPGEE has been evaluated within hazard assessment frameworks as a potential alternative to more hazardous substances, such as methylene chloride in paint stripping products. bizngo.orgbizngo.org The U.S. Environmental Protection Agency (EPA) has also conducted assessments on dipropylene glycol (in general), concluding it has very low toxicity to fish and aquatic invertebrates and making a "no effect" determination for endangered aquatic species. regulations.gov These assessments, which consider a chemical's hazard profile in the context of its use and potential exposure, classify DPGEE as a substance of low concern for the aquatic environment. oecd.org

Toxicological and Mechanistic Studies of Dipropylene Glycol Ethyl Ether

Toxicokinetic Research on Dipropylene Glycol Ethyl Ether

Toxicokinetic studies are crucial for understanding how a substance is processed by a living organism. For this compound (DPGEE), this research focuses on its absorption, how it is distributed throughout the body, the metabolic transformations it undergoes, and finally, how it and its byproducts are eliminated.

Research on glycol ethers indicates they have the potential to be absorbed through the skin, making dermal contact a significant route of exposure. ecetoc.org While specific quantitative data on the absorption rates of DPGEE are not detailed in the provided results, the general properties of glycol ethers suggest that it is likely absorbed following oral, inhalation, and dermal exposure. mst.dkresearchgate.net

Once absorbed, DPGEE undergoes metabolic processes. Studies on the related compound, dipropylene glycol methyl ether (DPGME), provide insight into the likely metabolic fate of DPGEE. In studies with male Fischer 344 rats given radio-labeled DPGME, the compound was effectively absorbed and metabolized. europa.eu A significant portion of the administered dose was excreted in the urine (approximately 60%), with another substantial amount eliminated as carbon dioxide (27%) within 48 hours. researchgate.netoecd.orgnih.govoup.com Fecal excretion was minimal, indicating efficient gastrointestinal absorption. europa.eu This suggests that DPGEE would follow a similar pattern of extensive absorption and primary excretion via the kidneys.

The metabolic pathways for propylene (B89431) glycol ethers, like DPGEE, are distinct from ethylene (B1197577) glycol ethers. nih.gov The primary metabolic routes include conjugation and ether cleavage.

Metabolic Pathways of a Related Glycol Ether (DPGME) in Rats

The biotransformation of DPGEE involves several key pathways, leading to the formation of various metabolites that are then excreted. A primary metabolic route is conjugation, where the parent compound or its metabolites are combined with endogenous substances to increase water solubility and facilitate elimination. For propylene glycol ethers, this commonly involves the formation of glucuronide and sulfate (B86663) conjugates. oecd.org

Studies on the analogous compound DPGME have identified several metabolites in the urine of rats, including the unchanged parent compound, propylene glycol methyl ether (PGME), dipropylene glycol, and propylene glycol. europa.eunih.govoup.com Alongside these, significant amounts of sulfate and glucuronide conjugates of DPGME were also identified. oecd.orgnih.govoup.com These conjugated metabolites are considered to be of low toxicity and are rapidly eliminated from the body. nih.gov

It is presumed that DPGEE follows a similar metabolic pattern, being metabolized to propylene glycol ethyl ether (PGEE), dipropylene glycol, and propylene glycol, with subsequent conjugation to form water-soluble glucuronide and sulfate derivatives for excretion.

A key biotransformation pathway for glycol ethers is oxidation by the microsomal cytochrome P450 (CYP450) mixed-function oxidase system, a process also known as O-dealkylation. epa.gov In the case of an ethyl ether like DPGEE, this would be O-deethylation rather than O-demethylation. This enzymatic process cleaves the ether bond.

This ether cleavage leads to the formation of dipropylene glycol and an ethyl group that can be further metabolized. ecetoc.org The resulting dipropylene glycol can then enter standard metabolic pathways. epa.govecetoc.org This process is a significant route of metabolism for glycol ethers, alongside conjugation. epa.gov The cleavage of the ether linkage is a critical step in the breakdown of the molecule, transforming it into smaller, more easily managed components for the body to process and excrete. ecetoc.org

Genetic Toxicology and Carcinogenicity Research

Mutagenicity and Genotoxicity Assessments (In Vitro and In Vivo)

Table 2: Summary of Mutagenicity and Genotoxicity Studies of this compound

Assay Type System Result
Ames test Salmonella typhimurium Negative ecetoc.org
Chromosomal aberration assay Chinese hamster ovary cells Negative researchgate.net
Micronucleus test Mouse bone marrow Negative researchgate.net

Carcinogenicity Bioassays and Long-Term Exposure Studies

Long-term carcinogenicity studies on this compound (DPGEE) have been conducted in animals. A two-year dermal carcinogenicity study in mice showed no evidence of treatment-related tumors. nih.gov Similarly, a two-year inhalation study in rats found no statistically significant increases in tumors. researchgate.netnih.gov These findings, combined with the general lack of genotoxic activity, suggest that DPGEE is not carcinogenic. shell.com

Table 3: Summary of Carcinogenicity Bioassays of this compound

Species Exposure Route Study Duration Finding
Mice Dermal 2 years No evidence of carcinogenicity nih.gov
Rats Inhalation 2 years No evidence of carcinogenicity researchgate.netnih.gov

Immunotoxicity and Allergic Sensitization Research

Delayed Contact Hypersensitivity Studies

The potential for this compound (DPGEE) to cause skin sensitization has been investigated. In a delayed contact hypersensitivity study in guinea pigs, DPGEE was identified as a weak skin sensitizer. ecetoc.org This suggests a potential for allergic contact dermatitis upon repeated or prolonged skin contact.

Immune Function Modulation and Allergic Reactions

The immunomodulatory potential of this compound (DPGEE) has not been extensively studied. However, some research on other glycol ethers provides context. For example, studies on ethylene glycol monomethyl ether (EGME) have shown effects on the thymus and spleen in rats, suggesting a potential for immune system modulation. nih.gov While direct evidence for DPGEE is lacking, the potential for allergic reactions exists, as indicated by its classification as a weak skin sensitizer. ecetoc.org

Developmental and Reproductive Toxicology Research

Teratogenicity Assessments

Teratogenicity assessments for dipropylene glycol ethers have been conducted to determine their potential to cause developmental abnormalities. Studies on dipropylene glycol methyl ether (DPGME), a closely related compound, and its acetate (B1210297) (DPGMEA) indicate a low potential for developmental toxicity.

Inhalation studies on DPGME in both rats and rabbits have shown no evidence of teratogenic effects. oecd.org Similarly, developmental toxicity studies with DPGMEA administered orally to rats did not result in any observed developmental toxicity. europa.eu The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity from these studies provides key data points for risk assessment. Specifically, no developmental toxicity was seen in rats and rabbits at inhalation concentrations up to 300 ppm for DPGME. europa.eu For oral exposure, a developmental toxicity study in rats using DPGMEA established a NOAEL of 1000 mg/kg bw/day for both maternal and developmental toxicity. europa.eu

The general consensus from the available data on dipropylene glycol ethers and other propylene glycol ethers is that they exhibit low systemic and developmental toxicity. europa.euca.gov This contrasts with certain ethylene glycol ethers, which are known to cause developmental effects mediated by their alkoxy acid metabolites. ecetoc.org The beta isomer of propylene glycol methyl ether (PGME) is a known developmental toxicant; however, this isomer is not expected to be a metabolite of DPGME. oecd.org

Table 1: Summary of Teratogenicity Studies on Dipropylene Glycol Ethers

CompoundSpeciesExposure RouteKey FindingNOAEL/NOAECSource
Dipropylene Glycol Methyl Ether (DPGME)Rats and RabbitsInhalationNot teratogenic.300 ppm (1818 mg/m³) oecd.orgeuropa.eu
Dipropylene Glycol Methyl Ether Acetate (DPGMEA)RatsOralNo developmental toxicity observed.1000 mg/kg bw/day europa.eu

Effects on Reproductive Organs and Fertility

Research into the effects of this compound and its analogs on reproductive organs and fertility has primarily involved repeated-dose toxicity studies in animals. The evidence suggests a low risk of reproductive toxicity.

In a 90-day repeated-dose inhalation toxicity study involving DPGME, no adverse effects were observed on the testes and ovaries of the test animals. oecd.org Similarly, a 28-day oral toxicity study with DPGME in rats found no effects on reproductive organs. oecd.org While no specific fertility studies are available for DPGMEA, data from the structurally similar propylene glycol methyl ether (PGME) are often used for read-across. A two-generation inhalation reproduction study on PGME found no adverse effects on fertility or reproduction. europa.eugreenpeace.org

Table 2: Summary of Reproductive Toxicity Studies on Dipropylene Glycol Ethers

CompoundStudy TypeSpeciesExposure RouteKey FindingSource
Dipropylene Glycol Methyl Ether (DPGME)90-day repeat doseNot specified in sourceInhalationNo effects on testes and ovaries. oecd.org
Dipropylene Glycol Methyl Ether (DPGME)28-day repeat doseRatsOralNo effects on testes and ovaries. oecd.org
Propylene Glycol Methyl Ether (PGME) (structurally similar)Two-generation reproductionNot specified in sourceInhalationNo adverse fertility or reproductive effects. europa.eugreenpeace.org

Computational Chemistry and Molecular Modeling Applications for Dipropylene Glycol Ethyl Ether

Quantum Chemical Calculations for Dipropylene Glycol Ethyl Ether

Quantum chemical calculations provide fundamental insights into the molecular properties of this compound, starting from its electronic structure. These methods are essential for understanding its reactivity and for parameterizing more complex models.

Electronic Structure and Reactivity Modeling

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in modeling the electronic structure and reactivity of glycol ethers. nih.govnih.gov For molecules like DPGEE, these calculations can determine optimized geometries, atomic charges, and molecular orbital energies. For instance, in studies of analogous molecules like dipropylene glycol dimethyl ether (DPGDME), quantum calculations have been foundational. Researchers have employed methods like Hartree-Fock (HF) with a 6-31G(d) basis set for geometry optimization and higher-level single-point energy calculations using DFT with the B3LYP functional and a 6-311++G(2d,2p) basis set. uni-paderborn.de These calculations provide reliable data on the molecule's geometry and energy landscape, which are crucial for developing more complex models like force fields. uni-paderborn.de

The electronic properties derived from these calculations, such as the distribution of the molecular electrostatic potential (MESP), help identify the most active sites for chemical reactions. nih.gov Conceptual DFT provides a framework to calculate reactivity descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω). jmcs.org.mxscielo.org.mx These descriptors help in predicting how DPGEE will interact with other chemical species, offering a theoretical basis for its reactivity without the need for extensive experimental testing. nih.gov

Continuum Solvation Models (CSM) in Predictive Toxicology

Continuum Solvation Models (CSMs) are a computationally efficient way to study the behavior of a solute, like DPGEE, in a solvent. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a prominent example of such a model that has been applied to glycol ethers. researchgate.netoup.com COSMO-RS uses the results of quantum chemical calculations to predict thermodynamic properties of liquids and mixtures, such as partition coefficients (e.g., log P), which are critical inputs for predictive toxicology. oup.com

By calculating a molecule's surface charge density (σ-profile) in a virtual conductor, COSMO-RS can predict how DPGEE will partition between different environmental compartments (e.g., water and octanol) or within biological systems. researchgate.netoup.com This information is vital for assessing the bioavailability and potential for bioaccumulation, key factors in a toxicological risk assessment. The application of COSMO-RS and similar models can help screen for potential toxicity and guide the design of safer chemical alternatives with more desirable environmental profiles. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of DPGEE in various environments. These simulations model the movement of atoms and molecules over time, providing a detailed picture of liquid-phase properties.

Liquid-Liquid Equilibria and Phase Behavior Prediction

MD simulations are particularly useful for predicting the phase behavior of mixtures, such as the liquid-liquid equilibria (LLE) of DPGEE with water. This is a computationally demanding task, especially for complex, chain-like molecules in dense, strongly interacting aqueous solutions. uni-paderborn.deresearchgate.net

In a notable study on the closely related dipropylene glycol dimethyl ether (DPGDME), MD simulations were used to predict the mutual solubility with water over a range of temperatures. uni-paderborn.deresearchgate.net The simulations involved placing the two liquid phases in direct physical contact and observing their evolution over time to reach equilibrium through mutual diffusion. uni-paderborn.deresearchgate.net This approach, while computationally intensive, avoids the difficulties of molecule transfer associated with methods like Gibbs Ensemble Monte Carlo (GEMC). uni-paderborn.deresearchgate.net The results of such simulations can be compared with experimental data to validate the underlying models. For DPGDME, simulations using a newly developed force field showed deviations from experimental liquid density data of roughly half of that from standard, un-parameterized force fields. uni-paderborn.deresearchgate.net

Table 1: Comparison of Simulated vs. Experimental Liquid Density for Dipropylene Glycol Dimethyl Ether (DPGDME) at 1 bar This table illustrates the accuracy of a newly developed force field compared to a standard force field (Stubbs et al.) against experimental data. The data is for a close analog of DPGEE and demonstrates the methodology's effectiveness.

Temperature (K)Experimental Density ( kg/m ³)Stubbs et al. Density ( kg/m ³)Stubbs et al. Deviation (%)New Force Field Density ( kg/m ³)New Force Field Deviation (%)
283913.0888.3-2.7903.5-1.0
303894.0866.5-3.1880.8-1.5
323875.4858.6-1.9
353846.9815.8-3.7826.9-2.4

Data sourced from Köddermann et al. (2011) uni-paderborn.deresearchgate.net

Force Field Development and Validation for Glycol Ethers

The accuracy of MD simulations is entirely dependent on the quality of the force field, which is a set of parameters and equations describing the potential energy of the system. For glycol ethers, several transferable force fields have been developed and validated, such as those based on the OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria) frameworks. uni-paderborn.deresearchgate.net

The development process often involves using quantum chemical calculations to determine intramolecular parameters (bond lengths, angles, dihedral potentials) and fitting intermolecular parameters (Lennard-Jones parameters and partial charges) to experimental data, such as liquid density and enthalpy of vaporization, over a wide range of temperatures. uni-paderborn.deresearchgate.net For instance, a united-atom (UA) approach, where groups of atoms like CH, CH₂, and CH₃ are treated as single interaction sites, is common for these types of molecules. uni-paderborn.denih.gov A transferable force field for ethers and glycol ethers was developed by introducing a new united-atom group for the ether oxygen, with optimized Lennard-Jones parameters that proved effective for a wide variety of ether-containing molecules. nih.gov The validation of these force fields is achieved by their ability to accurately predict various thermophysical properties that were not used in the parameterization process. researchgate.net

Table 2: Example of United-Atom Force Field Parameters for Glycol Ethers This table presents a selection of united-atom types and their associated Lennard-Jones parameters used in the simulation of dipropylene glycol dimethyl ether, a methodology directly applicable to DPGEE.

Atom TypeDefinitionσ (Å)ε/k (K)
C1sp³ carbon with one hydrogen3.9547.0
C2sp³ carbon with two hydrogens3.9547.0
C3sp³ carbon with three hydrogens3.7598.0
OSEther oxygen3.0279.0

Data adapted from Köddermann et al. (2011) uni-paderborn.deresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Read-Across Methodologies

Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches are essential non-testing methods used in regulatory toxicology to fill data gaps for chemicals like DPGEE. thepsci.eu These methods are based on the principle that the properties and biological activity of a chemical are related to its structure.

Read-across involves using data from a structurally similar and well-studied substance (an analogue) to predict the properties of a target substance with limited data. researchgate.net For glycol ethers, this is a common practice. The group of propylene (B89431) glycol ethers (P-series), to which DPGEE belongs, is often assessed using a category approach. ecetoc.orgsci-hub.se This is justified by their common metabolic pathways and similar toxicological profiles. sci-hub.se For example, the toxicological profile of DPGEE can be informed by data from other dipropylene glycol ethers or propylene glycol ethers. epa.gov It has been noted that propylene-based glycol ethers are generally less toxic than ethylene-based ones. nih.gov

The European Chemicals Agency (ECHA) and other regulatory bodies provide frameworks for using these approaches, which require a clear justification for the structural and metabolic similarity between the source and target chemicals. thepsci.euresearchgate.net Computational tools within the OECD QSAR Toolbox can facilitate this by grouping chemicals and identifying suitable analogues for read-across. thepsci.eu For glycol ethers, read-across has been used to assess various endpoints, including reproductive and developmental toxicity, where it was shown that the beta isomer of dipropylene glycol methyl ether is a known toxicant, but it is present at very low levels in commercial products. ecetoc.org

Predictive Toxicology Models based on Structural and Chemical Similarity

Predictive toxicology leverages computational models to forecast the potential adverse effects of chemicals on human health and the environment. A key approach in this field is "read-across," where the toxicity of a substance is inferred from data on structurally similar compounds. researchgate.net This is particularly relevant for this compound, a member of the propylene glycol ether (P-series) family.

Glycol ethers are broadly categorized into the E-series (ethylene-based) and P-series (propylene-based). nih.govatamankimya.comnih.gov The E-series has been associated with a greater degree of toxicity, including reproductive and hematopoietic effects. nih.gov In contrast, the P-series glycol ethers, including this compound, are generally considered to have a lower toxicity profile. nih.govatamankimya.com This distinction forms a fundamental basis for predictive toxicology within this chemical class.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology. These models mathematically relate the molecular structure of a chemical to its biological activity. For glycol ethers, QSAR and other computational models have been used to assess various toxicological endpoints, including carcinogenicity and neurotoxicity. epa.gov For example, in the assessment of dipropylene glycol methyl ether acetate (B1210297) (DPMA), a structurally related compound, QSAR models and structural alerts were used to evaluate its carcinogenic potential. epa.gov The absence of reactive structural features associated with genotoxic carcinogens in DPMA suggests a low likelihood of carcinogenicity, a finding that could be extrapolated to other similar P-series glycol ethers. epa.gov

It is important to note that while these predictive models are powerful tools, their accuracy is dependent on the quality and extent of the data used to build them. For many glycol ethers, including this compound, a lack of extensive experimental data for certain endpoints can limit the predictive power of these models. researchgate.net

Bioactivity Profiling and Grouping of Glycol Ethers

In vitro bioactivity profiling is a high-throughput screening method that exposes various cell types to a chemical to observe its biological effects across a range of concentrations. This data-rich approach provides insights into the potential mechanisms of toxicity and helps to group chemicals with similar bioactivity profiles.

A comprehensive study on the in vitro bioactivity of twenty E-series and P-series glycol ethers revealed that these compounds generally exhibit low cytotoxicity, with effects typically observed only at high concentrations (in the millimolar range). nih.govnih.gov The study found that the bioactivity of glycol ethers is more closely related to the length of their alcohol chain rather than whether they belong to the E-series or P-series. nih.gov Specifically, glycol ethers with longer alcohol chains (e.g., hexyl and butyl ethers) were found to be more bioactive than those with shorter chains (e.g., propyl, ethyl, and methyl). nih.gov This suggests that this compound would be expected to have a relatively low bioactivity profile, comparable to or slightly higher than its methyl ether counterpart, but lower than butyl ether derivatives.

The table below summarizes the grouping of some P-series glycol ethers based on their in vitro bioactivity, which can be used to infer the expected relative bioactivity of this compound.

Glycol EtherAlcohol ChainRelative Bioactivity (Inferred)
Dipropylene Glycol Methyl Ether (DPM)MethylLow
This compound Ethyl Low to Moderate
Dipropylene Glycol n-Butyl Ether (DPnB)ButylModerate to High

Multimedia Fate and Transport Modeling in Environmental Systems

Multimedia fate and transport models are computational tools used to predict how a chemical will move and be distributed in the environment. These models consider the physicochemical properties of the substance and the characteristics of different environmental compartments (air, water, soil, and sediment) to estimate its environmental concentrations over time.

For glycol ethers, fugacity-based models, such as the Equilibrium Criterion (EQC) model, have been used to simulate their environmental fate. researchgate.netoecd.org Fugacity, a measure of a chemical's escaping tendency from a phase, is a key parameter in these models. The models use inputs such as a chemical's water solubility, vapor pressure, and octanol-water partition coefficient (Kow) to predict its partitioning between different environmental media.

The following table presents key physicochemical properties of selected propylene glycol ethers, which are essential inputs for multimedia fate and transport models.

CompoundMolecular Weight ( g/mol )Water SolubilityVapor PressureLog Kow
Propylene Glycol Methyl Ether (PM)90.12Miscible11.8 mmHg @ 25°C-0.437
Dipropylene Glycol Methyl Ether (DPM)148.20Miscible0.37 hPa @ 20°C0.0061
This compound 162.23 Miscible shell.comNot available Not available
Dipropylene Glycol n-Butyl Ether (DPnB)190.2845 g/L @ 25°C0.04 mmHg @ 25°C0.84

Data sourced from various chemical databases and may have slight variations depending on the source.

These models also account for degradation processes that can reduce the concentration of a chemical in the environment. For instance, in the atmosphere, propylene glycol ethers are expected to react with photochemically produced hydroxyl radicals, leading to their degradation. researchgate.netoecd.org The half-life of DPM in the air, for example, is estimated to be between 3.4 and 5.3 hours. oecd.org Propylene glycol ethers are also generally considered to be readily biodegradable in water and soil. researchgate.net

By integrating these properties and processes, multimedia fate and transport models provide a comprehensive picture of a chemical's environmental behavior, helping to assess potential exposure and risk to ecosystems. researchgate.net

Advanced Applications and Future Research Directions Involving Dipropylene Glycol Ethyl Ether

Research on Dipropylene Glycol Ethyl Ether as a Specialty Solvent in Advanced Materials Science

This compound (DPEE) is a versatile solvent with a bifunctional ether-alcohol nature, making it a subject of interest in advanced materials science. shell.com Its use as an intermediate and in various formulations for industrial, professional, and consumer applications highlights its significance. shell.com

Coalescing Agent Mechanisms in Polymer and Coating Systems Research

In the realm of polymer and coating systems, DPEE functions as a coalescing agent, a crucial component in the film formation process of waterborne coatings. highlychemical.comnih.govspecialchem.com Coalescing agents work by reducing the glass transition temperature (Tg) of the polymer, which facilitates the merging of adjacent polymer particles to form a continuous, defect-free film. nih.gov The effectiveness of a coalescing agent is influenced by its partitioning behavior between the water and polymer phases. nih.gov

The mechanism involves the solvent temporarily plasticizing the polymer particles, allowing them to deform and fuse as the water evaporates. Research has shown that the efficiency of a coalescing agent is often inversely related to its water solubility; less soluble agents tend to partition more effectively into the polymer phase. coatingsworld.com For instance, a study comparing various coalescing agents noted that those with lower water solubility demonstrated a greater ability to penetrate the polymer resin from the aqueous phase. coatingsworld.com While highly water-soluble solvents can still aid coalescence, they typically do so after most of the water has evaporated and may require higher concentrations. coatingsworld.com

DPEE, with its specific solubility characteristics, is suitable for various emulsions, including styrene-acrylic and acrylic emulsions, where it lowers the minimum film-forming temperature (MFFT) and promotes condensation to ensure a well-formed coating. highlychemical.comspecialchem.com Research continues to explore the intricate relationships between the coalescing agent's properties, such as its hydrophilic-lipophilic balance, and the final properties of the coating. nih.gov

Role as an Aprotic Reaction Medium in Organic Synthesis and Polymerizations

While DPEE itself is a protic solvent due to its hydroxyl group, its aprotic counterpart, dipropylene glycol dimethyl ether (DPGDME), is a key solvent in organic synthesis and polymerizations. chemical-product.comgoogle.com Aprotic solvents are crucial in reactions involving proton-sensitive species. chemical-product.com DPGDME's inert nature, stemming from the absence of reactive hydroxyl groups, makes it an ideal medium for reactions such as those involving alkali and alkaline-earth metals, like Grignard reactions, and various polymerizations. chemical-product.com

The chemical stability of aprotic glycol ethers like DPGDME allows them to be used in a wide range of conditions without interfering with the reaction. chemical-product.com They are particularly valuable in the synthesis of polymers like polyimides and poly(amic acid), where protic solvents are disfavored due to their tendency to react with monomers and lead to lower molecular weight polymers. google.com The use of aprotic solvents like DPGDME ensures the integrity of the reaction and the desired properties of the resulting polymer. google.com

Applications in High-Performance Coating Formulations (e.g., Polyurethane Dispersions)

This compound and its related compounds see significant use in high-performance coating formulations, notably in polyurethane dispersions (PUDs). google.compaint.org PUDs are widely used in applications demanding excellent adhesion and durability, such as coatings for wood, concrete, and metal. google.com

In the synthesis of PUDs, dipropylene glycol dimethyl ether (DPGDME) can be used as a solvent for the prepolymer. google.compaint.org Its aprotic nature is advantageous in these systems, especially in water-based polyurethane/isocyanate coating systems where it can act as a coalescing agent or a solvent for the isocyanate prepolymer in two-component (2c) PUDs. chemical-product.com The use of DPGDME in these formulations contributes to the development of coatings with superior properties. paint.org For instance, a patented process describes the use of DPGDME in dissolving natural oil-based polyols for the synthesis of PUDs, highlighting its role in creating environmentally friendly coatings with excellent hydrolytic resistance and mechanical properties. google.compaint.org

DPEE itself is used as a solvent for various high-end coatings, including electrophoretic paints, where it helps to ensure the coating is in good condition. highlychemical.com The selection of the appropriate glycol ether solvent is critical for optimizing the film properties and final appearance of the coating. chemical-product.com

Interdisciplinary Research in Green Chemistry and Sustainable Solutions

The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing more environmentally friendly products and processes. This compound and its derivatives are part of this trend due to their favorable environmental profiles.

Development of Environmentally Benign Formulations Utilizing this compound

DPEE and related glycol ethers are considered environmentally friendly solvents with low toxicity. shell.com They are often used as replacements for more hazardous solvents. For example, dipropylene glycol dimethyl ether (DPGDME) is utilized as a non-toxic alternative to N-methyl-2-pyrrolidone (NMP), a substance facing regulatory scrutiny. chemical-product.com

The development of "green" coating formulations that are low in volatile organic compounds (VOCs) is a significant area of research. paint.org DPEE and its counterparts play a role in these formulations, contributing to coatings with reduced environmental impact. shell.compaint.org Their biodegradability and low potential for bioaccumulation further enhance their standing as sustainable options. shell.com Research in this area focuses on creating high-performance products, such as PUDs from renewable feedstocks, that meet both performance and environmental standards. paint.org A recent study highlighted the use of dipropylene glycol dimethylether as a green solvent in solid-phase peptide synthesis, demonstrating its potential to replace more toxic solvents in other areas of chemistry as well. mdpi.com

Sustainable Synthesis Routes and Waste Reduction Strategies

The synthesis of glycol ethers is also a focus of green chemistry research. Traditional synthesis methods are being re-evaluated to improve their sustainability. One area of investigation is the use of environmentally benign catalysts, such as ionic liquids, for the production of propylene (B89431) glycol ethers from propylene oxide and alcohols. researchgate.net This approach aims to replace conventional catalysts that can be difficult to separate from the product and may generate waste. researchgate.net

Furthermore, waste reduction is a key aspect of sustainable chemistry. Research into the recyclability of solvents is crucial. For instance, a study on the use of dipropylene glycol dimethylether in peptide synthesis demonstrated that the solvent could be recovered and recycled with a high yield, significantly reducing waste. mdpi.com The development of such closed-loop processes is essential for minimizing the environmental footprint of chemical manufacturing.

Emerging Research Areas and Novel Approaches in this compound Research

Advanced research methodologies are increasingly being applied to enhance the understanding of the potential biological interactions of this compound (DPGEE). These sophisticated techniques are pivotal in developing more refined exposure assessment tools and in-depth toxicological profiles. The focus is shifting towards more predictive and mechanistically informative approaches, moving beyond traditional observational studies.

Development of Biomarkers for Exposure Assessment

The development of reliable biomarkers is a significant area of research for assessing human exposure to industrial chemicals like glycol ethers. Biomarkers of exposure are chemicals or their metabolites that can be measured in biological samples (e.g., urine, blood) to confirm and quantify absorption of a substance. For glycol ethers, research has primarily focused on identifying urinary metabolites, which are the breakdown products of the parent compounds.

While specific biomarker data for this compound is not extensively documented in publicly available literature, the general approach for other glycol ethers provides a framework for potential biomarker development. ecetoc.org For many glycol ethers, the primary route of metabolism involves oxidation of the alcohol group to form alkoxycarboxylic acids, which are then excreted in the urine. ecetoc.orgepa.gov For instance, the urinary metabolite for 2-butoxyethanol (B58217) is 2-butoxyacetic acid, and its measurement is a well-established method for monitoring occupational exposure. iarc.fr

Studies on pregnant women have detected various glycol ether metabolites in urine, indicating widespread, low-level exposure from occupational and non-occupational sources. nih.gov These studies underscore the utility of urinary metabolites in assessing exposure across different populations. For example, ethoxyacetic acid and ethoxyethoxyacetic acid have been frequently detected in cleaners, while butoxyacetic acid and phenoxyacetic acid are more common in nurses. nih.gov

Table 1: Examples of Urinary Biomarkers for Selected Glycol Ethers

Glycol EtherUrinary Metabolite (Biomarker)
2-Butoxyethanol (EGBE)2-Butoxyacetic acid (BAA) iarc.fr
2-Ethoxyethanol (EGEE)Ethoxyacetic acid (EAA) ecetoc.orgnih.gov
2-Phenoxyethanol (EGPhE)Phenoxyacetic acid (PhAA) nih.govnih.gov
2-Methoxyethanol (EGME)Methoxyacetic acid (MAA) ecetoc.orgresearchgate.net

This table presents biomarker information for chemically related glycol ethers to illustrate the common approach to exposure assessment, due to the limited specific data for this compound.

Integration of "Omics" Technologies in Toxicological Assessment

The integration of "omics" technologies, such as toxicogenomics, proteomics, and metabolomics, represents a paradigm shift in toxicology. These technologies allow for a broad, system-level investigation of the molecular changes that occur in cells or tissues following chemical exposure. This approach can help to elucidate mechanisms of toxicity, identify sensitive biomarkers of effect, and group chemicals for read-across purposes in risk assessment. nih.govresearchgate.net

For glycol ethers as a class, "omics" technologies are beginning to be applied to differentiate their toxicological profiles. nih.gov For example, a study using transcriptomics (the study of the complete set of RNA transcripts) in cultured hepatocytes exposed to a range of glycol ethers found that substances like diethylene glycol monobutyl ether (DEGBE) and dipropylene glycol n-propyl ether (DPGnPE) affected gene expression related to cytotoxicity. nih.gov Such studies help in understanding the molecular initiating events and adverse outcome pathways.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, has also been employed to investigate the toxic effects of some glycol ethers. An untargeted metabolomic analysis in rats exposed to ethylene (B1197577) glycol monomethyl ether (EGME) identified significant perturbations in biochemical pathways, such as choline (B1196258) oxidation and fatty acid β-oxidation, providing insights into its mode of action. nih.gov

While research has not yet been published that specifically applies "omics" technologies to this compound, these approaches hold significant promise. researchgate.net Future studies could use toxicogenomics to analyze changes in gene expression in liver or kidney cells exposed to DPGEE, given that these organs have been identified as potential targets for some propylene glycol ethers. ecetoc.orgecetoc.orgepa.gov Similarly, metabolomics could identify unique metabolic fingerprints associated with DPGEE exposure, potentially leading to the discovery of novel biomarkers of effect. The use of these advanced methods will be crucial for a more comprehensive understanding of the biological activity of this compound and for refining its safety assessment. nih.gov

Table 2: Application of "Omics" in the Toxicological Assessment of Glycol Ethers

"Omics" TechnologyGlycol Ether(s) StudiedKey FindingsReference
TranscriptomicsVarious, including DEGBE, DPGnPEAffected gene expression and exhibited cytotoxicity in hepatocytes. nih.gov
MetabolomicsEthylene glycol monomethyl ether (EGME)Identified inhibition of choline oxidation and fatty acid β-oxidation as key toxic mechanisms. nih.gov
Microarray AnalysisDDMB, DDEB, CDEBAffected biological pathways such as peroxisome proliferation, oxidative stress, and mitochondrial dysfunction. researchgate.net

This table summarizes findings from studies on other glycol ethers, illustrating the potential of "omics" technologies for assessing this compound.

Q & A

Q. What are the key physicochemical properties of dipropylene glycol ethyl ether (DPGEE) relevant to its use as a solvent in research?

DPGEE is a bifunctional solvent (ether-alcohol) with low vapor pressure, high hydrophilicity, and moderate boiling point (~230°C). Key properties include its miscibility with water and organic solvents, azeotropic behavior, and chemical stability. Researchers should prioritize measuring vapor-liquid equilibria (VLE) to understand its phase behavior in mixtures, particularly for distillation or extraction processes. Experimental determination using static apparatus methods and Antoine equation fitting is recommended for accurate VLE data . Chromatographic techniques (e.g., GC-MS with Rxi-1301Sil MS columns) are effective for quantifying DPGEE and distinguishing its isomers .

Q. How can researchers ensure purity and reproducibility in DPGEE-based experimental formulations?

Purification via fractional distillation under reduced pressure is critical, as commercial DPGEE often contains isomer mixtures. Analytical validation using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) ensures isomer-specific purity. For aqueous systems, monitor hygroscopicity and stability under varying pH and temperature conditions, referencing ASTM standards for glycol ether testing .

Q. What chromatographic techniques are most effective for quantifying DPGEE in complex mixtures?

GC-MS with polar stationary phases (e.g., Rxi-1301Sil MS) provides high resolution for DPGEE isomers. Retention times and mass fragmentation patterns (e.g., m/z 45, 59 for ether-alcohol fragments) aid identification. For aqueous samples, liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) improves detection limits. Calibration curves should account for matrix effects, particularly in biological or environmental samples .

Advanced Research Questions

Q. What experimental methodologies are recommended for determining vapor-liquid equilibria (VLE) of DPGEE in aqueous or organic mixtures?

Use a static equilibrium apparatus with precise temperature control (283–363 K) and pressure monitoring. For low-vapor-pressure systems, employ headspace gas chromatography or gravimetric methods. Data fitting via the Antoine equation or activity coefficient models (e.g., NRTL) is essential for process design. Challenges include minimizing decomposition at elevated temperatures and addressing non-ideal behavior in multi-component systems .

Q. How do researchers address discrepancies in toxicological data for DPGEE across different experimental models?

Discrepancies in percutaneous absorption rates (e.g., occluded vs. unoccluded exposure in rats) arise from variations in skin hydration and experimental design. Standardize protocols using OECD guidelines: apply occlusive dressings for 6–24 hours, measure urinary metabolites (e.g., propylene glycol), and compare with in vitro models (e.g., Franz diffusion cells). Cross-species extrapolation requires adjustment for epidermal thickness and metabolic activity .

Q. What are effective extractive or azeotropic distillation agents for separating DPGEE from water or alcohol mixtures?

Effective agents include anisole (relative volatility = 2.0), nitrobenzene (1.21), and methyl benzoate (1.70). Optimize solvent-to-feed ratios (1:1 to 3:1) and column efficiency using pilot-scale distillation. For aqueous DPGEE, extractive distillation with ethylene glycol (1.7 relative volatility) enhances separation by altering activity coefficients. Avoid ineffective agents like 1,4-dioxane or ethylene glycol methyl ether .

Q. What sustainability criteria should be prioritized when selecting DPGEE as a solvent in green chemistry applications?

Prioritize low ozone depletion potential (ODP = 0), biodegradability (>60% in 28 days via OECD 301F), and minimal aquatic toxicity (LC50 > 100 mg/L). Compare with alternatives using life-cycle assessment (LCA) metrics: DPGEE’s vapor pressure (0.006 kPa) and photochemical ozone creation potential (POCP = 0.07) make it preferable to ethyl lactate or methyl isobutyl ketone in coatings .

Q. How can computational models improve the prediction of DPGEE’s solvent performance in novel formulations?

Apply COSMO-RS or UNIFAC models to predict solubility parameters and partition coefficients. Validate with experimental Hansen solubility parameters (δD ≈ 16 MPa¹/², δP ≈ 7 MPa¹/², δH ≈ 10 MPa¹/²) and Kamlet-Taft polarity scales. Machine learning approaches trained on VLE datasets (e.g., NIST ThermoLit) can optimize solvent blends for specific polymer systems .

Methodological Notes

  • Toxicology Studies : Use OECD-compliant protocols for acute oral (LD50 > 2000 mg/kg in rats) and dermal toxicity testing. Monitor hematological and hepatic biomarkers post-exposure .
  • Sustainability Metrics : Align with EPA’s Safer Choice Criteria, emphasizing reduced volatile organic compound (VOC) emissions and REACH compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.